2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-1,3-dione core fused with a 1,3,4-oxadiazole ring substituted with an allylthio group (-S-CH₂-CH=CH₂) and a pentyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and biological properties. The benzo[de]isoquinoline-dione moiety is known for its planar aromatic system, enabling π-π stacking interactions, while the 1,3,4-oxadiazole ring contributes electron-withdrawing effects. The allylthio group and pentyl chain may enhance lipophilicity and reactivity, making the compound a candidate for applications in drug design or materials science .
Properties
IUPAC Name |
2-[5-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-2-14-29-22-24-23-18(28-22)12-4-3-5-13-25-20(26)16-10-6-8-15-9-7-11-17(19(15)16)21(25)27/h2,6-11H,1,3-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXZIBASMBCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzo[de]isoquinoline diones , which are known for their diverse biological properties. The presence of the allylthio and oxadiazole moieties may contribute to its pharmacological effects.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antiviral Activity : Compounds in this class have been shown to inhibit viral replication. For example, certain benzo[de]isoquinoline derivatives have been found to inhibit the replication of herpes simplex virus and vaccinia virus in vitro by interfering with viral polymerase activity .
- Antifungal Properties : The oxadiazole moiety has been linked to antifungal activity against various phytopathogenic fungi . This suggests potential applications in agricultural settings for crop protection.
- Cytotoxic Effects : Some studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells, although specific data on this compound's cytotoxicity remains limited.
Biological Activity Summary
Case Studies
- Antiviral Research : A study assessed the antiviral effects of related benzo[de]isoquinoline derivatives against various viruses. The results indicated significant inhibition of viral replication in cell cultures, suggesting that structural modifications could enhance efficacy against specific viral targets .
- Fungal Inhibition : Another investigation evaluated the antifungal properties of oxadiazole-containing compounds. The findings revealed substantial activity against common agricultural pathogens, highlighting the potential for these compounds in crop protection strategies .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The allylthio and oxadiazole groups in the target compound likely reduce electron density at the benzo[de]isoquinoline core, enhancing electrophilicity. The 4-chlorophenyl group () introduces steric bulk and lipophilicity, which may influence membrane permeability in pharmaceutical contexts .
CO₂ Capture Reactivity
- DFT studies on NH2BQL and NBQL () reveal that aminoethyl-propargyl substituents enhance CO₂ binding via carbamate formation. The target compound’s allylthio group, though less nucleophilic, could be tested for analogous reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
